N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, Schiff’s bases (5a – j) are prepared from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide. These Schiff’s bases then undergo a Staudinger reaction, specifically a [2 + 2] ketene-imine cycloaddition reaction, with chloro acetyl chloride. The presence of triethylamine as a catalyst and dimethyl formamide (DMF) as a solvent facilitates this reaction. Notably, ultra-sonication is employed as a green chemistry tool during the synthesis process .
Molecular Structure Analysis
The molecular formula of N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide is C16H18N4O2 , with a molecular weight of approximately 298.346 g/mol . The structure includes an azetidinone ring, which enhances its potential as a scaffold for drug development .
Chemical Reactions Analysis
The compound’s synthesis involves the Staudinger reaction, which is a cyclocondensation reaction between Schiff’s bases and chloro acetyl chloride. This reaction leads to the formation of the final product .
Physical and Chemical Properties Analysis
- Melting Point : The compound’s melting point is reported to be 163–165°C .
- Cytotoxicity : In vitro cytotoxicity testing against the human cancer cell line HeLa indicates that the synthesized compounds (6a – j) are non-cytotoxic .
Safety and Hazards
N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide is not intended for human or veterinary use; it is solely for research purposes.
Future Directions
Further studies should explore the compound’s efficacy against Mycobacterium tuberculosis (MTB) and its potential as an antimycobacterial agent. Additionally, investigations into its pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) are crucial for drug discovery .
Properties
IUPAC Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)20-10-12(9-17-20)16(22)18-13-3-5-14(6-4-13)19-8-7-15(19)21/h3-6,9-11H,7-8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPZGHIEJYLTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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